Zinc sulfide (ZnS, CAS 1314-98-3) is a wide-bandgap II-VI semiconductor (3.54–3.91 eV) and a premier optical material characterized by its high refractive index (n ≈ 2.36 at 550 nm) and broad transmission range spanning the visible to the long-wave infrared (LWIR, up to 12–14 µm) [1]. Available in both chemical vapor deposition (CVD) FLIR grades and hot-isostatically pressed (HIP) multispectral grades, ZnS exhibits exceptional mechanical robustness, with a typical hardness of 210–250 kg/mm² [2]. For industrial procurement, ZnS is primarily evaluated on its phase purity, optical transmittance, and highly tunable optoelectronic properties, making it a critical bulk material and precursor for defense optics, cadmium-free photovoltaics, and advanced dielectric coatings [3].
Generic substitution of zinc sulfide with closely related chalcogenides or oxides routinely compromises system durability, optical performance, or environmental compliance [1]. While zinc selenide (ZnSe) offers slightly broader far-IR transmission, it is significantly softer and highly susceptible to moisture and mechanical degradation, failing in harsh-environment aerospace applications where ZnS thrives [2]. In photovoltaic manufacturing, substituting ZnS with the traditional cadmium sulfide (CdS) introduces severe toxicity risks and limits device efficiency due to CdS's narrower bandgap (2.4 eV), which causes parasitic absorption of blue photons [3]. Furthermore, replacing ZnS with zinc oxide (ZnO) in optical coatings results in a substantial drop in the refractive index (from ~2.36 to ~1.98), drastically reducing the efficacy of antireflective and dielectric layers [4].
In the procurement of infrared windows and domes for harsh environments, ZnS is selected over ZnSe due to its superior mechanical strength and thermal shock resistance [1]. Multispectral and FLIR-grade CVD ZnS exhibits a hardness of 210–250 kg/mm² and high impact resistance, allowing it to withstand rain erosion, wind-blown debris, and rapid temperature fluctuations [2]. In contrast, ZnSe is markedly softer and more fragile, necessitating protective coatings and limiting its use to controlled environments[1].
| Evidence Dimension | Material Hardness and Environmental Durability |
| Target Compound Data | ZnS: Hardness 210–250 kg/mm²; high thermal shock and rain erosion resistance |
| Comparator Or Baseline | ZnSe: Softer (typically ~120 kg/mm²); susceptible to moisture and mechanical scratching |
| Quantified Difference | ZnS provides roughly double the mechanical hardness of ZnSe, ensuring survival in unshielded aerospace environments. |
| Conditions | Bulk CVD-grown optical windows subjected to mechanical and thermal stress. |
Buyers engineering external defense, marine, or aerospace optical systems must procure ZnS to prevent catastrophic mechanical failure of exposed sensor windows.
ZnS is rapidly replacing CdS as the preferred buffer layer in CIGS and CZTS thin-film solar cells due to its wider bandgap and non-toxic profile[1]. Comparative device simulations and empirical studies demonstrate that a ZnS buffer layer (bandgap ~3.5 eV) eliminates the parasitic absorption of blue-wavelength photons inherent to CdS (bandgap ~2.4 eV)[2]. This wider optical window directly enhances the short-circuit current density (Jsc), with optimized ZnS/CZTS architectures achieving a Jsc of ~28.85 mA/cm² compared to lower baselines for CdS [3].
| Evidence Dimension | Buffer Layer Bandgap and Short-Circuit Current Density (Jsc) |
| Target Compound Data | ZnS: Bandgap ~3.5 eV; Jsc up to ~28.85 mA/cm² |
| Comparator Or Baseline | CdS: Bandgap ~2.4 eV; lower Jsc due to blue photon absorption |
| Quantified Difference | ZnS increases the optical transmission window by >1.0 eV, yielding higher Jsc and eliminating cadmium toxicity. |
| Conditions | CZTS/CIGS thin-film solar cell architectures under AM 1.5 solar spectrum illumination. |
Procuring ZnS for photovoltaic buffer layers allows manufacturers to achieve RoHS compliance (Cd-free) while simultaneously boosting blue-response quantum efficiency.
For the fabrication of transparent conductive electrodes and antireflective coatings, ZnS offers a significant optical advantage over zinc oxide (ZnO) [1]. At a wavelength of 550 nm, ZnS thin films exhibit a high refractive index of approximately 2.33 to 2.37, whereas pure ZnO films drop to a refractive index of roughly 1.98[2]. This high refractive index, combined with low visible absorption, makes ZnS an ideal high-index dielectric layer in multilayer optical stacks and DMD (Dielectric-Metal-Dielectric) transparent electrodes [1].
| Evidence Dimension | Refractive Index (n) at 550 nm |
| Target Compound Data | ZnS: n ≈ 2.33 - 2.37 |
| Comparator Or Baseline | ZnO: n ≈ 1.98 |
| Quantified Difference | ZnS provides a ~18% higher refractive index than ZnO, enabling stronger optical contrast in multilayer coatings. |
| Conditions | Thin films deposited for optical and optoelectronic transparent electrode applications. |
Optical engineers procure ZnS over ZnO to maximize the refractive index contrast in dielectric mirrors, beam splitters, and solar cell antireflection coatings.
Due to its exceptional hardness (210–250 kg/mm²) and thermal shock resistance compared to ZnSe, multispectral and FLIR-grade CVD ZnS is the premier material for external optical domes, sensor windows, and lenses in aerospace, marine, and defense applications [1]. It provides reliable transmission from the visible through the LWIR spectrum while surviving rain erosion and high-velocity impacts [2].
ZnS is procured as a direct, non-toxic replacement for CdS in the manufacturing of CIGS and CZTS thin-film solar cells [3]. Its wide bandgap (~3.5 eV) prevents the parasitic absorption of blue light, thereby increasing the short-circuit current density (Jsc) and overall power conversion efficiency while ensuring environmental regulatory compliance [4].
Leveraging its high refractive index (n ≈ 2.36) and broad visible transparency, ZnS is utilized in Dielectric-Metal-Dielectric (DMD) transparent conductive electrodes and multi-layer antireflection coatings [5]. It outperforms lower-index materials like ZnO, providing the necessary optical contrast for high-performance beam splitters, filters, and display panels [5].